![molecular formula C14H15N3O4 B2949303 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea CAS No. 1396685-11-2](/img/structure/B2949303.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDBU and has been synthesized for various research purposes.
Mechanism of Action
The mechanism of action of BDBU is not fully understood. However, it has been suggested that BDBU may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. BDBU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BDBU has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
BDBU has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. BDBU has also been found to have antibacterial properties and may be effective against certain bacterial infections. In addition, BDBU has been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of BDBU is its versatility in research applications. It can be used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. BDBU is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one of the limitations of BDBU is its potential toxicity. Further studies are needed to determine the safety and efficacy of BDBU in humans.
Future Directions
There are several future directions for research on BDBU. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BDBU has been shown to improve cognitive function and may have neuroprotective properties. Another area of interest is its potential use as a diagnostic tool for cancer and other diseases. BDBU has been shown to selectively bind to certain cancer cells, making it a potential imaging agent for cancer diagnosis. Further studies are also needed to determine the safety and efficacy of BDBU in humans, as well as its potential use in combination with other drugs for the treatment of various diseases.
In conclusion, BDBU is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its versatility, ease of synthesis, and potential therapeutic properties make it a valuable research tool. Further studies are needed to fully understand the mechanism of action of BDBU and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of BDBU involves the reaction between 1,3-dioxolane-4-carboxylic acid and 3-methylisoxazole-5-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The product is then purified through column chromatography to obtain pure BDBU.
Scientific Research Applications
BDBU has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. BDBU has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, BDBU has been studied for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-6-11(21-17-9)4-5-15-14(18)16-10-2-3-12-13(7-10)20-8-19-12/h2-3,6-7H,4-5,8H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXWCTSAEYITOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

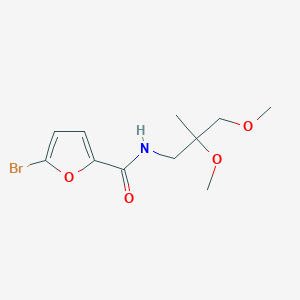
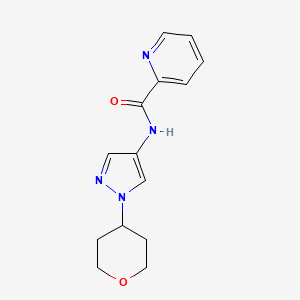
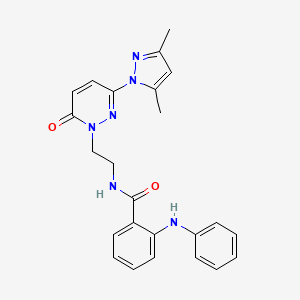
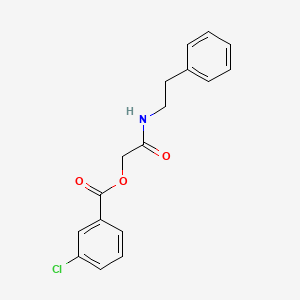
![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2949227.png)

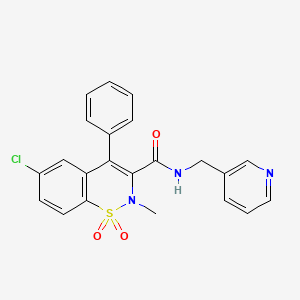
![2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2949231.png)

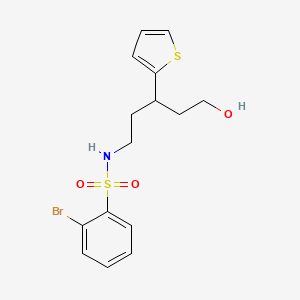
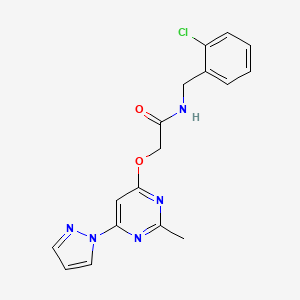
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2949238.png)
![N-cyclopentyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2949240.png)
